Mitochondrial Toxicity vs. Cinchophen and Analogs
In a comparative in vitro study of cinchophen derivatives, 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (4'-hydroxycinchophen) demonstrated a complete absence of mitochondrial uncoupling activity. This stands in stark contrast to the parent compound cinchophen, which showed a slight effect, and the 3-hydroxycinchophen analog, which was the most potent uncoupler. Specifically, the study reported that 4'-hydroxycinchophen had no effect on mitochondrial respiration or ATPase activity [1]. This evidence directly positions the target compound as a non-mitochondriotoxic alternative within its chemical class.
| Evidence Dimension | Effect on mitochondrial respiration and ATPase activity |
|---|---|
| Target Compound Data | No effect on mitochondrial respiration or ATPase activity |
| Comparator Or Baseline | Cinchophen: Slight effect on both respiration and ATPase activity. 3-Hydroxycinchophen: Potent uncoupler of respiratory chain phosphorylation. |
| Quantified Difference | Qualitatively different (no effect vs. slight/potent effect) |
| Conditions | In vitro study on isolated mitochondria using succinate, NAD-linked substrates, and ascorbate-TMPD. |
Why This Matters
This qualitative difference is critical for selecting a lead compound for anti-inflammatory drug development where mitochondrial off-target toxicity is unacceptable, making this compound a superior choice over cinchophen or its 3-hydroxy analog.
- [1] Hänninen, O., & Hartiala, K. (1971). Mitochondrial toxicity of ulcerogenic cinchophen and its derivatives in vitro. Biochemical Pharmacology, 20(12), 3309–3320. View Source
